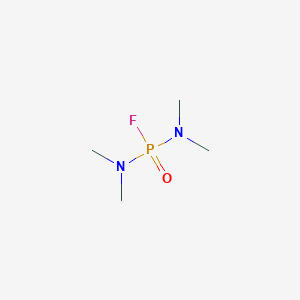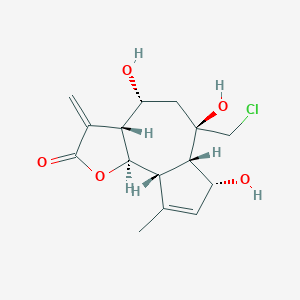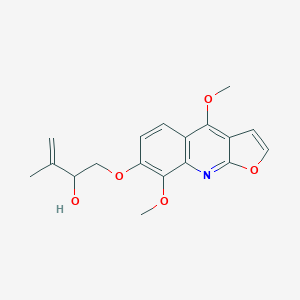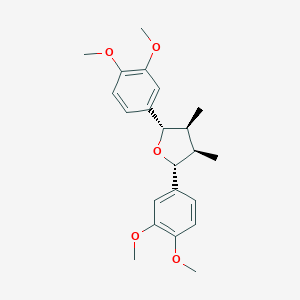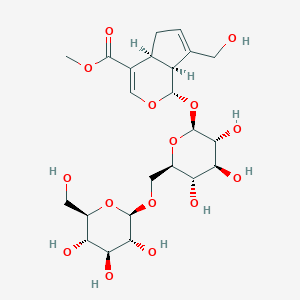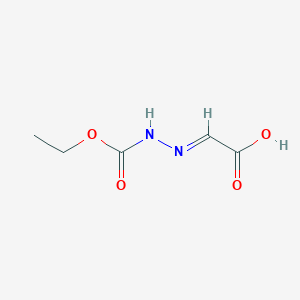
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, also known as ethyl (E)-2-(hydrazinocarbonyl)acetate, is a chemical compound with the molecular formula C6H10N2O3. It is a hydrazine derivative of acetic acid and has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid is not fully understood. However, it is believed to exert its pharmacological effects by targeting specific molecular pathways involved in cellular proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, it has been demonstrated to possess anti-viral activity against several viruses, including influenza A virus and herpes simplex virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid. One area of interest is the development of novel hydrazine derivatives based on its structure, with potential applications in the treatment of cancer, inflammation, and viral infections. Another area of research could focus on elucidating the exact mechanism of action of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, in order to better understand its pharmacological effects and potential therapeutic applications. Finally, further studies could explore the pharmacokinetics and toxicity of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, in order to assess its suitability for clinical development.
Synthesemethoden
The synthesis of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid involves the reaction of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid chloroformate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid has been studied for its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of novel hydrazine derivatives with potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities in preclinical studies.
Eigenschaften
CAS-Nummer |
139397-88-9 |
|---|---|
Produktname |
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid |
Molekularformel |
C5H8N2O4 |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-2-11-5(10)7-6-3-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)/b6-3+ |
InChI-Schlüssel |
PNJLTXHFWVFROZ-ZZXKWVIFSA-N |
Isomerische SMILES |
CCOC(=O)N/N=C/C(=O)O |
SMILES |
CCOC(=O)NN=CC(=O)O |
Kanonische SMILES |
CCOC(=O)NN=CC(=O)O |
Synonyme |
Hydrazinecarboxylic acid, (carboxymethylene)-, 1-ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



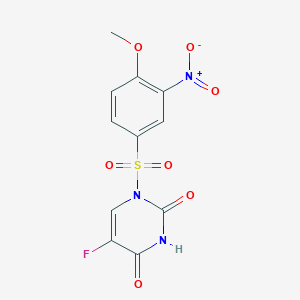

![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
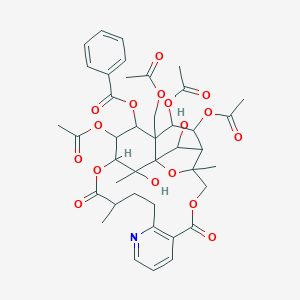
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
